molecular formula C19H19ClN2O B5007779 N-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride

N-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride

Cat. No.: B5007779
M. Wt: 326.8 g/mol
InChI Key: SLNDOIUTNNLCRV-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride is a compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride typically involves the condensation of 4-methoxyaniline with cyclopentanone, followed by cyclization and subsequent amination. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial synthesis may also incorporate purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure from which many derivatives are synthesized.

    4-methoxyquinoline: Similar in structure but lacks the cyclopentane ring.

    Cyclopenta[b]quinoline: Shares the cyclopentane ring but differs in substitution patterns.

Uniqueness

N-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride is unique due to its specific substitution pattern and the presence of both the methoxy group and the cyclopentane ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O.ClH/c1-22-14-11-9-13(10-12-14)20-19-15-5-2-3-7-17(15)21-18-8-4-6-16(18)19;/h2-3,5,7,9-12H,4,6,8H2,1H3,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNDOIUTNNLCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3CCCC3=NC4=CC=CC=C42.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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